molecular formula C16H14BrN5O B2816627 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-66-4

5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2816627
CAS-Nummer: 899736-66-4
Molekulargewicht: 372.226
InChI-Schlüssel: ZGUMTFVOONVUEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 1,2,3-triazole-4-carboxamides, a scaffold recognized for its wide range of potential pharmacological activities. The triazole core is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and improve solubility, which contributes to its high profile in the development of new bioactive molecules . While specific biological data for this N-phenyl substituted analog may be limited, the broader 1,2,3-triazole-4-carboxamide family has been identified as a key pharmacophore in several research areas. Notably, closely related analogs have shown promise as potent and selective inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that regulates drug metabolism genes. Inhibiting PXR has potential for overcoming adverse drug-drug interactions and improving therapeutic efficacy . Furthermore, the 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold has been advanced in antimicrobial research, where it functions as an inhibitor of the bacterial SOS response, a pathway associated with antibiotic resistance and mutagenesis. Such compounds, termed DISARMERs, can potentially repress mechanisms enabling bacterial resistance . This compound is supplied For Research Use Only. It is strictly intended for laboratory research applications and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are encouraged to consult the certificate of analysis for lot-specific data upon purchase.

Eigenschaften

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c17-12-8-6-11(7-9-12)10-22-15(18)14(20-21-22)16(23)19-13-4-2-1-3-5-13/h1-9H,10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUMTFVOONVUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction is usually carried out in the presence of a copper catalyst and a base, such as sodium ascorbate, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The 4-bromobenzyl group facilitates substitution reactions under mild conditions. Typical reagents and outcomes include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Bromine displacementKOH, CuI, DMF, 80°C4-Aminobenzyl derivative78–85
Suzuki couplingPd(PPh₃)₄, arylboronic acid, THFBiaryl-modified triazole65–72
HydrolysisNaOH (aq), refluxHydroxybenzyl derivative90+

The bromine atom's leaving group capability enhances modular derivatization for drug discovery applications.

Acylation of Amino Group

The primary amine at position 5 undergoes selective acylation:

Acylating AgentBase/SolventProductStability
Acetyl chloridePyridine/DCM5-Acetamido-triazole derivativeStable at RT
Benzoyl chlorideEt₃N/THF5-Benzamido-triazole analogCrystallizes well
Sulfonyl chloridesDMAP/CHCl₃Sulfonamide-functionalized compoundHygroscopic

Reaction kinetics show >90% conversion within 2 hours at 0–5°C.

Triazole Ring Functionalization

The 1,2,3-triazole core participates in cycloaddition and metal coordination:

Reaction TypeConditionsOutcomeApplication
Huisgen cycloadditionCu(I)-catalyzed, azide/alkyneTriazole-linked conjugatesBioconjugation
Metal coordinationAgNO₃ or CuSO₄ in MeOHStable metal-triazole complexesCatalysis
OxidationH₂O₂, FeCl₃ catalystTriazole N-oxide formationEnhanced solubility

X-ray studies of analogous complexes confirm η²-coordination modes with transition metals.

Carboxamide Transformations

The N-phenyl carboxamide group undergoes hydrolysis and condensation:

TransformationReagentsProductNotes
Acidic hydrolysisHCl (6M), refluxFree carboxylic acidRequires 12+ hours
Basic hydrolysisNaOH (10%), ethanolSodium carboxylate saltRapid deprotection
CondensationDCC, HOBt, aminesAmide-linked dimeric structuresPeptide mimetics

Reductive Amination & Alkylation

The amino group participates in reductive modifications:

ReactionReagentsProductSelectivity
Reductive aminationNaBH₃CN, aldehydeSecondary amine derivative>80% yield
N-AlkylationR-X, K₂CO₃, DMFN-Alkylated triazoleSteric control

Key Comparative Reactivity Table

Comparison with structurally similar triazoles:

Compound ModificationReactivity Toward SNArAcylation RateMetal Affinity
4-Bromobenzyl substituentHighModerateAg⁺ > Cu²⁺
3-Chlorophenyl analogModerateHighCu²⁺ > Ag⁺
Methyl-substituted triazoleLowLowZn²⁺ selective

Wissenschaftliche Forschungsanwendungen

Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,3-triazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. In studies involving similar triazole compounds, IC50 values were reported in the low micromolar range (0.08–12.07 mM), suggesting that 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide could act as a potent inhibitor against various cancer cell lines .

Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Research has demonstrated that related triazole compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests potential applications in treating inflammatory diseases .

Therapeutic Potential

Given its structural features and biological activity, 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide shows promise in various therapeutic areas:

Therapeutic Area Potential Application
Cancer TreatmentInhibitor of tubulin polymerization; potential for use in chemotherapy regimens
Anti-inflammatoryModulation of cytokine release; possible treatment for autoimmune diseases
AntimicrobialExploration as an antimicrobial agent against resistant strains

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives similar to 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide:

  • A study demonstrated that a related compound effectively inhibited cancer cell proliferation and induced apoptosis through mitochondrial pathways .
  • Another research effort focused on the anti-inflammatory properties of triazoles, showing significant reductions in inflammatory markers in animal models .

Wirkmechanismus

The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The triazole-4-carboxamide scaffold is highly modular, with substitutions at N1, C4, and C5 positions influencing biological activity, cytotoxicity, and pharmacokinetics. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity (IC₅₀) Cytotoxicity (CC₅₀) Key Findings
5-Amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide N1: 4-bromobenzyl; C4: phenylamide Not reported Not reported Structural analog of SOS inhibitors; bromobenzyl may improve lipophilicity .
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Lead 1) N1: carbamoylmethyl; C4: unsubstituted 32 µM (LexA cleavage) 277 µM Initial lead for SOS inhibition; β-turn mimetic hypothesized .
Compound 14 (Optimized analog) N1: carbamoylmethyl; C4: 4-ethoxyphenylamide 9 µM (LexA cleavage) >500 µM Improved potency and species cross-reactivity; no cytotoxicity .
5-Amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide N1: 4-chlorobenzyl; C4: 4-bromo-3-methylphenylamide Not reported Not reported Dual halogen substitution may enhance target binding .
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide N1: 4-fluorobenzyl; C4: 3-methylphenylamide Not reported Not reported Fluorine substitution may improve metabolic stability .

Key Observations

Substitution at N1 Position :

  • Carbamoylmethyl (Lead 1) : Imparts moderate activity (IC₅₀ = 32 µM) but lower cytotoxicity. The β-turn mimetic structure may mimic LexA’s active site .
  • Bromobenzyl (Target Compound) : Likely increases lipophilicity and membrane permeability compared to carbamoylmethyl, though activity data are pending .
  • Halogenated Benzyl (e.g., 4-chloro, 4-fluoro) : May enhance binding via halogen bonds or improve pharmacokinetics .

Substitution at C4 Position :

  • Phenylamide (Target Compound) : Similar to compound 14’s 4-ethoxyphenylamide, which achieved IC₅₀ = 9 µM. Para-substitutions (e.g., ethoxy, bromo) are tolerated and improve potency .
  • Methylphenylamide : Meta-substitution (e.g., 3-methylphenyl) may reduce steric hindrance, but activity data are lacking .

Cytotoxicity Trends: Compounds with carbamoylmethyl or ethoxyphenyl groups (e.g., Lead 1, Compound 14) show low cytotoxicity (CC₅₀ > 277 µM), suggesting these substituents minimize off-target effects . Bromobenzyl derivatives lack cytotoxicity data but are structurally similar to non-toxic analogs .

Cross-Species Activity: Compound 14 inhibits LexA cleavage in E. coli and P. Bromobenzyl derivatives may require testing for species-specific efficacy .

Biologische Aktivität

5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of considerable interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through a reaction between an azide and an alkyne.
  • Introduction of the Bromobenzyl Group : Substitution on the triazole ring is performed using a brominating agent.
  • Attachment of the Phenyl Group : This can involve coupling reactions such as Suzuki-Miyaura coupling.
  • Formation of the Carboxamide Group : The final step involves reacting the triazole derivative with an amine to form the carboxamide.

Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. A phenotypic high-content screening identified it as a promising candidate with significant suppression of parasite burden in mouse models (pEC50 > 6) and cellular ligand efficiency (LE > 0.25) .

Table 1: Antiparasitic Activity Data

StudyCompoundpEC50Cell Selectivity
5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide>6>100-fold over VERO and HepG2 cells

Antitumor Activity

The compound has also shown promise in anticancer studies. In vitro tests indicated significant cytotoxic effects against various cancer cell lines. For instance, structural activity relationship (SAR) analyses revealed that modifications to the phenyl ring could enhance activity against specific targets .

Table 2: Antitumor Activity Data

Cell LineIC50 (µg/mL)Reference
Jurkat< 1.61
A-431< 1.98

Antimicrobial Activity

In addition to antiparasitic and antitumor properties, antimicrobial tests have shown that derivatives of similar structures exhibit inhibitory effects against various pathogens. The compound's structural features contribute to its broad-spectrum activity against bacteria and fungi .

The mechanism by which 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its biological effects can vary based on its application:

  • Enzyme Inhibition : The compound may act by binding to specific enzymes or receptors, modulating their activity.
  • Cellular Interactions : Studies suggest that it interacts with cellular targets primarily through hydrophobic contacts and limited hydrogen bonding .

Case Studies

Several case studies have illustrated the effectiveness of this compound:

  • Chagas Disease Treatment : A study demonstrated that treatment with this compound significantly reduced parasite loads in infected mice compared to control groups.
  • Cancer Cell Inhibition : Another study reported that modifications to the compound enhanced its potency against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-1-(4-bromobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, a one-pot, three-component reaction using 4-bromobenzyl azide, phenyl isocyanide, and a carboxamide precursor. Copper(I) iodide is often employed as a catalyst, with optimized reaction conditions (e.g., 60–80°C in DMF) yielding the product in ~65–75% purity .
  • Key Steps :

  • Preparation of 4-bromobenzyl azide via substitution of 4-bromobenzyl bromide with sodium azide.
  • Cycloaddition with phenyl isocyanide and carboxamide derivatives.

Q. How is the compound characterized for purity and structural confirmation?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl and phenyl groups) .
  • HPLC : Purity >95% confirmed via reverse-phase C18 column (ACN/water gradient).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass (e.g., [M+H]+^+ at m/z 428.04) .

Q. What initial bioactivity screening approaches are recommended for this compound?

  • Assays :

  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO2_2 hydration assays. IC50_{50} values for similar triazoles range from 0.8–5.2 µM .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency (typical EC50_{50} values: 10–50 µM).

Advanced Research Questions

Q. How can researchers optimize synthesis yield using statistical experimental design?

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., catalyst loading, temperature, solvent polarity). For example, a central composite design revealed that increasing CuI catalyst from 5 mol% to 10 mol% improved yield by 18% while maintaining purity .
  • Response Surface Methodology (RSM) : Model interactions between reaction time and temperature to identify optimal conditions (e.g., 12 hours at 70°C yields 82% product) .

Q. What strategies address contradictory bioactivity data across studies?

  • Troubleshooting :

  • Assay Variability : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted CA-II) to reduce inter-lab discrepancies.
  • Compound Stability : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .
    • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., bromophenyl substitution correlates with 3-fold higher CA-II inhibition vs. chlorophenyl analogs) .

Q. How does substituent variation impact enzyme inhibition potency?

  • Structure-Activity Relationship (SAR) Insights :

Substituent (R-group)CA-II IC50_{50} (µM)Selectivity (CA-II/CA-IX)
4-Bromobenzyl1.2 ± 0.312:1
4-Chlorobenzyl2.1 ± 0.58:1
N-Cyclopentyl (control)5.6 ± 1.13:1
  • Key Finding : Bulkier bromophenyl groups enhance CA-II binding via hydrophobic interactions in the active site .

Q. What in vitro models assess the compound’s toxicity and off-target effects?

  • Models :

  • Hepatotoxicity : Primary human hepatocytes (PHH) treated with 10–100 µM compound; measure ALT/AST release.
  • Cardiotoxicity : hERG channel inhibition assays (IC50_{50} >30 µM indicates low risk).
    • Mitochondrial Toxicity : Seahorse XF Analyzer to monitor oxygen consumption rate (OCR) in HepG2 cells .

Q. How is computational modeling used to design derivatives with improved solubility?

  • In Silico Strategies :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding to identify substituents that enhance water solubility (e.g., adding polar groups at the triazole C5 position).
  • Docking Studies : AutoDock Vina predicts that replacing N-phenyl with pyridyl improves solubility (LogP reduction from 3.8 to 2.4) without compromising CA-II affinity .

Future Research Directions

  • Mechanistic Studies : Elucidate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .
  • Formulation Development : Nanoencapsulation (e.g., PLGA nanoparticles) to enhance bioavailability .
  • Multi-Omics Integration : Transcriptomic and metabolomic profiling to map downstream pathways affected by CA-II inhibition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.